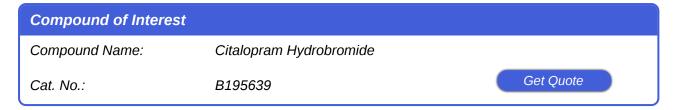


Application Notes and Protocols for the Analytical Method Validation of Citalopram Hydrobromide

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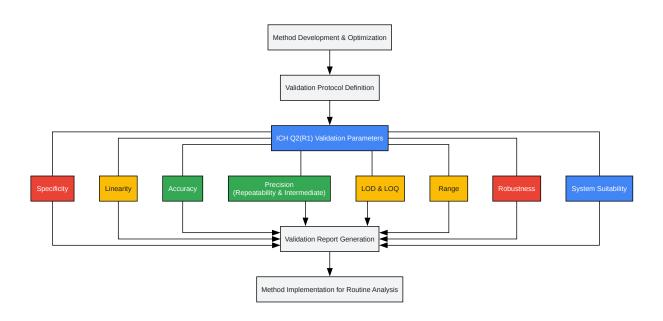
Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a comprehensive guide for the analytical method validation of **Citalopram Hydrobromide**, an antidepressant drug of the selective serotonin reuptake inhibitor (SSRI) class. The protocols outlined are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines and are intended to ensure that the analytical methods used for the quantification of **Citalopram Hydrobromide** in bulk drug and pharmaceutical dosage forms are suitable for their intended purpose.[1][2][3][4] The methods detailed below include High-Performance Liquid Chromatography (HPLC) and Ultraviolet (UV) Spectrophotometry.

Analytical Method Validation Workflow

The following diagram illustrates the general workflow for analytical method validation as per ICH guidelines.





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Caption: General workflow for analytical method validation.

Part 1: HPLC Method Validation

This section details the validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of **Citalopram Hydrobromide**.

Chromatographic Conditions

A summary of exemplary chromatographic conditions is provided in the table below.



Parameter	Condition 1	Condition 2
Column	Inertsil C18 (dimensions not specified)[5]	Agilent Eclipse C18 (150 x 4.6mm, 5μm)[6]
Mobile Phase	Methanol: Phosphate buffer (pH 3.4): Acetonitrile (55:40:5 v/v/v)[5]	10mM Ammonium acetate: Methanol (35:65 v/v)[6]
Flow Rate	1.35 ml/min[5]	1.0 ml/min[7]
Detection Wavelength	254 nm[5]	239 nm[6]
Injection Volume	Not specified	20 μl[8]
Retention Time	3.741 min[5][9]	3.1 min[6]

Validation Parameters and Acceptance Criteria (as per ICH Q2(R1))



Validation Parameter	Summary of Findings	Acceptance Criteria (Typical)
Specificity	The method is specific as there is no interference from common excipients, and the analyte peak is well-resolved from degradation products in forced degradation studies.[5] [10][11]	No interference at the retention time of the analyte.
Linearity	Linear relationship observed in the concentration range of 10- 50 μg/ml with a correlation coefficient (r²) of 0.999.[5][9] Another study showed linearity in the range of 5-25 μg/mL with a correlation coefficient of 0.997.[6]	Correlation coefficient (r²) ≥ 0.999
Accuracy (% Recovery)	The mean recovery is typically between 99% and 100.59%.[6] [8] Recovery studies performed at 80%, 100%, and 120% of the test concentration show results within 99.45% - 99.98%.[8]	98.0% - 102.0%
Precision (% RSD)	Repeatability (Intra-day): %RSD is less than 2%.[8] Intermediate Precision (Interday): %RSD is less than 2%. [8]	%RSD ≤ 2.0%
Limit of Detection (LOD)	Found to be at a sub- microgram level, indicating the sensitivity of the method.[8]	Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ)	Found to be at a sub- microgram level, ensuring	Signal-to-Noise ratio of 10:1



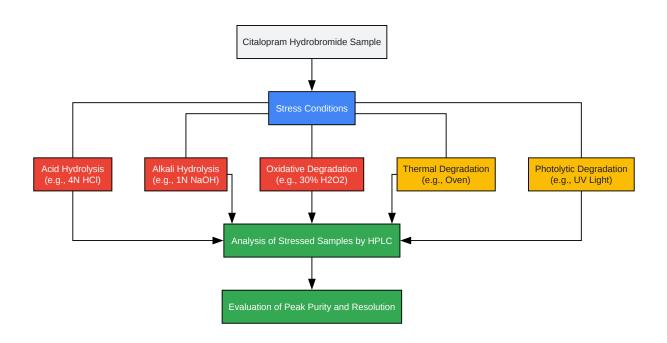
	accurate quantification at low concentrations.[8]	
Range	The range is established from 80% to 120% of the standard concentration.[6] A typical linear range is 10-60 µg/ml.[8]	The range should cover the expected concentrations of the analyte.
Robustness	The method is robust, with %RSD values less than 2% when small, deliberate variations are made to the method parameters.[8]	%RSD ≤ 2.0% for varied parameters.
System Suitability	Parameters such as retention time, tailing factor, and theoretical plates are monitored, with %RSD values typically less than 2%.[6]	Tailing factor ≤ 2.0, Theoretical plates > 2000, %RSD of peak areas ≤ 2.0%

Experimental Protocols

- Standard Stock Solution (1000 µg/ml): Accurately weigh 100 mg of Citalopram
 Hydrobromide working standard and transfer to a 100 ml volumetric flask. Dissolve in and dilute to volume with methanol.[5]
- Working Standard Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 10-50 μg/ml using the mobile phase as the diluent.[5][9]
- Sample Solution (for Assay): Weigh and powder 20 tablets. Transfer an amount of powder equivalent to 10 mg of Citalopram to a 10 ml volumetric flask. Add methanol, sonicate for 5 minutes, and dilute to volume. Centrifuge the solution and filter through a 0.45 µm nylon syringe filter. Further dilute an aliquot of the filtrate with the mobile phase to obtain a final concentration within the linear range.[6]

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[10][11]





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Caption: Workflow for forced degradation studies.

- Acid Hydrolysis: A sample of citalopram is treated with 4N HCI.[12]
- Alkali Hydrolysis: A sample is exposed to 1N NaOH.[12]
- Oxidative Degradation: The sample is subjected to 30% hydrogen peroxide.[12]
- Thermal Degradation: A solid sample is exposed to heat in an oven.[12]
- Photolytic Degradation: A sample is exposed to UV light for a specified duration (e.g., 72 hours).[12]

Part 2: UV-Visible Spectrophotometry Method Validation



This section outlines the validation of a UV-Visible Spectrophotometric method for the estimation of **Citalopram Hydrobromide**.

Method Parameters

Parameter	Condition
Instrument	Double Beam UV-Visible Spectrophotometer[8]
Solvent	Distilled Water[8] or Chloroform[13]
Wavelength of Maximum Absorbance (λmax)	239 nm (in distilled water)[8] or 243 nm (in chloroform)[13]

Validation Parameters and Acceptance Criteria (as per ICH Q2(R1))



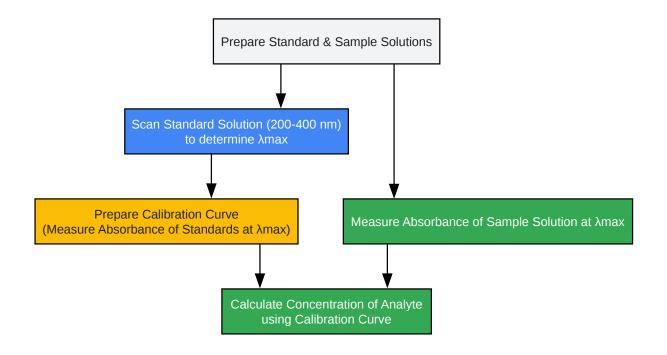
Validation Parameter	Summary of Findings	Acceptance Criteria (Typical)
Linearity	A linear response was observed in the range of 4-20 μg/ml with a regression coefficient of 0.999.[8] Another study showed a linear range of 2-10 μg/ml.[13]	Correlation coefficient (r²) ≥ 0.999
Accuracy (% Recovery)	Recovery studies performed at 80%, 100%, and 120% of the test concentration showed results ranging from 99.45% to 99.98%.[8] Another study reported recoveries in the range of 99-100%.[13]	98.0% - 102.0%
Precision (% RSD)	Repeatability (Intra-day): Performed on different concentrations (e.g., 12, 16, 18 µg/ml) analyzed three times a day.[8] Intermediate Precision (Inter-day): Assessed by analyzing samples on different days.[8]	%RSD ≤ 2.0%
Limit of Detection (LOD)	The LOD and LOQ were found to be at a sub-microgram level, indicating the sensitivity of the method.[8]	Calculated based on the standard deviation of the response and the slope.
Limit of Quantitation (LOQ)	The method demonstrates good sensitivity with low LOQ values.[8]	Calculated based on the standard deviation of the response and the slope.
Robustness	The method was found to be robust, with %RSD values less than 2% for deliberate	%RSD ≤ 2.0%



variations in analytical conditions.[8]

Experimental Protocols

- Standard Stock Solution (100 µg/ml): Accurately weigh 10 mg of Citalopram Hydrobromide and dissolve it in 100 ml of distilled water.[8]
- Calibration Curve Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 4-20 μg/ml by diluting with distilled water.[8]



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Caption: Workflow for UV spectrophotometric analysis.

Conclusion

The detailed application notes and protocols provided herein for HPLC and UV-Visible Spectrophotometry offer a robust framework for the analytical method validation of **Citalopram Hydrobromide** in compliance with ICH Q2(R1) guidelines. Adherence to these protocols will ensure the reliability, accuracy, and precision of analytical data generated for quality control and regulatory submissions.



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